PI5P4K-|A-IN-1
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Overview
Description
PI5P4K-|A-IN-1 is a compound that targets the phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) family. These kinases are involved in various cellular processes, including cell signaling, autophagy, and cancer cell proliferation . This compound is particularly significant due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and immunological disorders .
Preparation Methods
The synthesis of PI5P4K-|A-IN-1 involves several steps, including the rational design of inhibitors targeting the α and γ isoforms of PI5P4K . The synthetic routes typically involve the use of thienylpyrimidines and other chemotypes optimized for potency and selectivity . Industrial production methods may include high-throughput screening and optimization of lead compounds to achieve the desired pharmacokinetic properties .
Chemical Reactions Analysis
PI5P4K-|A-IN-1 undergoes various chemical reactions, including covalent binding to cysteines outside the active site of PI5P4K . Common reagents used in these reactions include ATP and other kinase inhibitors . The major products formed from these reactions are typically phosphorylated derivatives of phosphatidylinositol .
Scientific Research Applications
PI5P4K-|A-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the regulation of phosphoinositide signaling pathways . In biology, it helps in understanding the role of PI5P4K in autophagy and cell proliferation . In medicine, this compound is being investigated for its potential to treat cancer and other diseases by inhibiting PI5P4K activity . In industry, it is used in drug discovery and development to identify new therapeutic targets.
Mechanism of Action
PI5P4K-|A-IN-1 exerts its effects by inhibiting the activity of PI5P4K enzymes. It covalently binds to unique cysteines outside the active site, disrupting the kinase’s function. This inhibition leads to defects in autophagy and upregulation of TFEB signaling, which are critical for cancer cell survival. The molecular targets involved include the PI5P4K enzymes and the downstream signaling pathways they regulate.
Comparison with Similar Compounds
PI5P4K-|A-IN-1 is unique compared to other similar compounds due to its covalent binding mechanism and high selectivity for PI5P4K enzymes. Similar compounds include THZ-P1-2, ARUK2007145, and NIH-12848, which also target PI5P4K but may differ in their binding modes and selectivity profiles.
Properties
IUPAC Name |
(4E)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-17-10-9-16(20(25)13-17)14-30-19-8-4-5-15(11-19)12-21-22(29)28-23(27-21)26-18-6-2-1-3-7-18/h1-13H,14H2,(H2,26,27,28,29)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIMWDWEKSPBAR-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=N/C(=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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